Dideuteriomethanone

描述

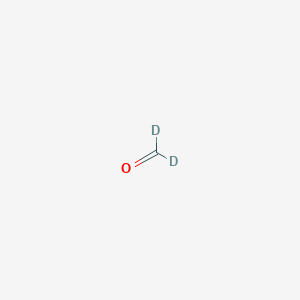

Structure

3D Structure

属性

IUPAC Name |

dideuteriomethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43094-80-0 | |

| Record name | Formaldehyde-d2, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43094-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00168098 | |

| Record name | (2H)Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-98-8, 32008-59-6 | |

| Record name | Formaldehyde-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H)Formaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H)Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H)formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Paraformaldehyde-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dideuteriomethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, serves as a crucial tool in a multitude of scientific disciplines, ranging from mechanistic studies in organic chemistry and atmospheric sciences to quantitative proteomics in drug development. Its significance is primarily derived from the kinetic isotope effect (KIE), where the mass difference between deuterium and protium leads to discernible changes in reaction rates, offering profound insights into reaction mechanisms. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis and its application in quantitative proteomics are provided, alongside a discussion of its role in elucidating reaction kinetics.

Introduction

This compound, also known as formaldehyde-d₂, is a simple carbonyl compound with the chemical formula CD₂O. The substitution of protium with deuterium atoms imparts unique chemical and physical properties that are exploited in various research fields. The study of isotopic variants of formaldehyde gained prominence with the advancement of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1] this compound has become an indispensable tool for elucidating reaction mechanisms through the kinetic isotope effect.[1] By comparing the reaction rates of processes involving CD₂O with those of H₂CO, researchers can determine whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction.

This guide aims to provide a detailed technical overview of the chemical properties and applications of this compound for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

The substitution of hydrogen with deuterium in formaldehyde leads to subtle but measurable changes in its physical and spectroscopic properties.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | CD₂O | [1] |

| Molecular Weight | 32.04 g/mol | [2] |

| CAS Number | 1664-98-8 | [1][2] |

| Density | 0.7 g/cm³ (for 20 wt. % in D₂O) | [3] |

| Flash Point | -75.1 °C (for 20 wt. % in D₂O) | [3] |

Table 1: Physical Properties of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound. The change in mass upon isotopic substitution significantly influences its vibrational and rotational spectra.

| Symmetry Species | Vibrational Mode | H₂CO Frequency (cm⁻¹) |

| a₁ | CH₂ symmetric stretch | 2783 |

| a₁ | C=O stretch | 1746 |

| a₁ | CH₂ scissors | 1500 |

| b₁ | CH₂ asymmetric stretch | 2843 |

| b₁ | CH₂ rock | 1249 |

| b₂ | CH₂ wag | 1167 |

Table 2: Fundamental Vibrational Frequencies of Gaseous Formaldehyde (H₂CO). [4] The corresponding vibrational modes in CD₂O will be shifted to lower wavenumbers.

Microwave spectroscopy allows for the precise determination of rotational constants, which are inversely proportional to the moments of inertia of the molecule. For the this compound dimer, (D₂CO)₂, the rotational constants have been determined as A = 14862.1(35) MHz, ½(B + C) = 3030.2366(37) MHz, and B - C = 490.977(18) MHz.[5][6] For the monomer H₂CO, the rotational constants are A = 9.40530 cm⁻¹, B = 1.29530 cm⁻¹, and C = 1.13420 cm⁻¹.[7]

| Rotational Constant | (D₂CO)₂ (MHz) | H₂CO (cm⁻¹) |

| A | 14862.1(35) | 9.40530 |

| ½(B + C) | 3030.2366(37) | - |

| B - C | 490.977(18) | - |

| B | - | 1.29530 |

| C | - | 1.13420 |

Table 3: Rotational Constants for this compound Dimer and Formaldehyde Monomer. [5][6][7]

¹³C NMR spectroscopy is a powerful tool for characterizing this compound. Due to the spin (I=1) of the two deuterium nuclei, the ¹³C signal of the carbonyl carbon is split into a quintet. While a specific chemical shift value for CD₂O in D₂O is not definitively reported in the searched literature, the ¹³C NMR spectrum of formaldehyde in D₂O shows a peak that can be referenced.[8]

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is similar to that of formaldehyde, with characteristic losses of deuterium and the carbonyl group. The NIST Chemistry WebBook provides the mass spectrum of formaldehyde (H₂CO).[9]

Synthesis of this compound

This compound is typically prepared from its polymeric form, paraformaldehyde-d₂. The monomeric form can be generated by heating the polymer.

Experimental Protocol: Generation of Monomeric this compound from Paraformaldehyde-d₂

This protocol describes the thermal depolymerization of paraformaldehyde-d₂ to generate gaseous this compound, which can be used directly or dissolved in a suitable solvent.

Materials:

-

Paraformaldehyde-d₂

-

Heat-resistant glass apparatus with an inlet for an inert gas and an outlet tube

-

Heating mantle or oil bath

-

Inert gas supply (e.g., nitrogen or argon)

-

Cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen)

-

Anhydrous solvent (e.g., THF, if a solution is desired)

Procedure:

-

Place a known amount of paraformaldehyde-d₂ into the glass apparatus.

-

Assemble the apparatus, ensuring a gentle flow of inert gas through the system. The outlet should lead to either the reaction vessel where the gaseous CD₂O will be used or to a cold trap containing the desired solvent.

-

Gently heat the apparatus containing the paraformaldehyde-d₂ to 150-200 °C. The polymer will depolymerize to produce gaseous this compound.

-

The stream of inert gas will carry the gaseous CD₂O to the reaction vessel or into the cold solvent.

-

If preparing a solution, continue the process until the desired concentration is reached. The concentration can be determined by titration or NMR.

-

Caution: Formaldehyde is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

A method for the in situ generation of formaldehyde-d₂ from DMSO-d₆, bromine, and cesium carbonate has also been reported for reactions with difluoroenolates and difluorobenzyl carbanions.[10] Another synthetic route involves the preparation from 1,2-dibromoethane-d₄ via the corresponding glycol diacetate and glycol, with an overall yield of 62.5%.[11][12]

Chemical Reactivity and the Kinetic Isotope Effect

The reactivity of this compound is largely similar to that of formaldehyde, with the primary difference being the rates of reactions that involve the cleavage of a carbon-deuterium bond.

Nucleophilic Addition Reactions

Like all aldehydes, this compound readily undergoes nucleophilic addition reactions at the electrophilic carbonyl carbon. Common nucleophiles include Grignard reagents, organolithium compounds, hydrides, amines, and enolates. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.

For example, the reaction of this compound with a Grignard reagent (RMgX) will yield a deuterated primary alcohol after acidic workup.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Formaldehyde-d2 solution, 20 wt. % in D2O | 1664-98-8 | FF75296 [biosynth.com]

- 4. Formaldehyde [webbook.nist.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426) [hmdb.ca]

- 9. Formaldehyde [webbook.nist.gov]

- 10. Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Molecular Structure and Geometry of Dideuteriomethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, serves as a crucial molecule in spectroscopic and mechanistic studies across various scientific disciplines. Its altered mass distribution, due to the substitution of hydrogen with deuterium atoms, leads to distinct rotational and vibrational spectra compared to its hydrogenated counterpart. This guide provides a comprehensive overview of the molecular structure, geometry, and spectroscopic properties of this compound, supported by quantitative data and detailed experimental methodologies. This information is pivotal for researchers in fields such as astrophysics, atmospheric chemistry, and drug development, where precise molecular characterization is paramount.

Molecular Structure and Geometry

This compound, like formaldehyde, possesses a planar trigonal geometry. The central carbon atom is sp² hybridized, forming a double bond with the oxygen atom and single bonds with the two deuterium atoms. This arrangement results in a molecule with C₂ᵥ symmetry.

The precise determination of its structural parameters, including bond lengths and angles, has been achieved through high-resolution spectroscopic techniques, primarily microwave spectroscopy. These experiments measure the rotational constants of the molecule, which are inversely proportional to its moments of inertia. From these moments of inertia, the internuclear distances and angles can be accurately calculated.

Quantitative Structural Data

The experimentally determined structural parameters for this compound are summarized in the table below. For comparison, the corresponding values for formaldehyde (CH₂O) are also provided.

| Parameter | This compound (CD₂O) | Formaldehyde (CH₂O) |

| Bond Length (C=O) | 1.203 Å | 1.203 Å |

| Bond Length (C-D/C-H) | 1.100 Å | 1.116 Å |

| Bond Angle (D-C-D/H-C-H) | 116.5° | 116.5° |

Note: The C=O bond length is largely unaffected by isotopic substitution, while the C-D bond is slightly shorter than the C-H bond due to the lower zero-point vibrational energy of the C-D bond.

Spectroscopic Properties

The vibrational and rotational spectra of this compound are of significant interest as they provide a detailed fingerprint of the molecule's quantum mechanical properties.

Vibrational Spectroscopy

This compound has 3N-6 = 6 normal modes of vibration, all of which are active in both infrared (IR) and Raman spectroscopy. The substitution of hydrogen with heavier deuterium atoms results in a significant lowering of the vibrational frequencies for modes involving the movement of these atoms.

The fundamental vibrational frequencies for this compound are presented in the table below, with comparative data for formaldehyde.

| Mode | Symmetry | Description | This compound (CD₂O) Frequency (cm⁻¹) | Formaldehyde (CH₂O) Frequency (cm⁻¹) |

| ν₁ | a₁ | Symmetric C-D/C-H Stretch | 2056 | 2782 |

| ν₂ | a₁ | C=O Stretch | 1701.619[1] | 1746 |

| ν₃ | a₁ | D-C-D/H-C-H Scissoring | 1106 | 1500 |

| ν₄ | b₁ | Asymmetric C-D/C-H Stretch | 2160 | 2843 |

| ν₅ | b₁ | Out-of-plane Bend | 938 | 1167 |

| ν₆ | b₂ | C-D₂/C-H₂ Rocking | 989 | 1249 |

Rotational Spectroscopy

Microwave spectroscopy provides highly precise rotational constants for this compound. These constants are essential for the accurate determination of the molecule's geometry and are also critical for identifying this molecule in interstellar environments.

The rotational constants for this compound in its ground vibrational state have been determined with high precision.[1]

| Rotational Constant | Value (cm⁻¹) |

| A | 4.72510 |

| B | 1.076852 |

| C | 0.873510 |

Experimental Protocols

The determination of the molecular structure and spectroscopic constants of this compound relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Microwave Spectroscopy

Objective: To measure the rotational transitions of gaseous this compound to determine its rotational constants and, subsequently, its precise molecular geometry.

Methodology:

-

Sample Preparation: Gaseous this compound is prepared by heating paraformaldehyde-d₂. The resulting gas is introduced into the spectrometer at low pressure.

-

Instrumentation: A high-resolution microwave spectrometer, such as a cavity-based Fourier transform microwave (FTMW) spectrometer, is employed.

-

Experimental Conditions:

-

The sample is introduced into a high-vacuum chamber.

-

A supersonic jet expansion is often used to cool the molecules to a very low rotational temperature (a few Kelvin), which simplifies the spectrum by populating only the lowest rotational energy levels.

-

-

Data Acquisition:

-

A short, high-power microwave pulse is used to polarize the molecules.

-

The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.

-

The FID signal is Fourier transformed to obtain the frequency-domain spectrum, which shows the rotational transitions.

-

-

Data Analysis:

-

The observed transition frequencies are assigned to specific quantum number changes (J, Kₐ, Kₑ).

-

The assigned frequencies are then fitted to a rotational Hamiltonian to extract the precise rotational constants (A, B, and C).

-

From the rotational constants of the parent molecule and its isotopologues, the molecular structure (bond lengths and angles) can be determined using isotopic substitution analysis (Kraitchman's equations).

-

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure of gaseous this compound by analyzing the scattering pattern of a high-energy electron beam.

Methodology:

-

Sample Introduction: A continuous, narrow beam of gaseous this compound is effused from a nozzle into a high-vacuum chamber.

-

Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun.

-

Scattering: The electron beam is directed to intersect the gas jet at a right angle. The electrons are scattered by the electrostatic potential of the molecules.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera). A rotating sector is often placed in front of the detector to compensate for the steep decline in scattered electron intensity with increasing scattering angle.

-

Data Analysis:

-

The diffraction pattern is digitized, and the intensity is measured as a function of the scattering angle.

-

The molecular scattering intensity is extracted from the total scattering intensity.

-

This molecular scattering intensity is used in a least-squares fitting procedure to refine a structural model of the molecule, yielding precise values for bond lengths, bond angles, and vibrational amplitudes.

-

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound with bond lengths.

Experimental Workflow for Microwave Spectroscopy

Caption: Workflow for determining molecular structure via microwave spectroscopy.

References

The Significance of Dideuteriomethanone in Isotopic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dideuteriomethanone (CD₂O), an isotopic analog of formaldehyde, serves as a powerful tool in a variety of scientific disciplines, from proteomics to mechanistic organic chemistry and toxicology. Its utility stems from the stable, non-radioactive incorporation of deuterium, which imparts a distinct mass signature without significantly altering the chemical reactivity of the parent molecule. This allows researchers to trace, quantify, and differentiate molecules in complex biological and chemical systems. This technical guide provides an in-depth overview of the core applications of this compound in isotopic studies, complete with experimental protocols, quantitative data, and workflow visualizations.

Core Applications and Significance

The primary significance of this compound lies in its application as an isotopic labeling reagent. The mass difference between deuterium and protium (standard hydrogen) is readily detectable by mass spectrometry, forming the basis for its major uses:

-

Quantitative Proteomics: this compound is a cornerstone of stable isotope dimethyl labeling (SIDL), a robust and cost-effective method for relative and absolute protein quantification.[1][2][3] In this approach, primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) are dimethylated using formaldehyde isotopologues and a reducing agent.[1][4] By using light (CH₂O), medium (CD₂O), or heavy (¹³CD₂O) versions of formaldehyde, different sample populations can be mixed, simultaneously analyzed by mass spectrometry, and their relative abundances determined from the signal intensities of the mass-shifted peptide pairs.[2]

-

Mechanistic Elucidation and the Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[5][6] Because a carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires more energy to break.[6][7] By comparing the reaction rates of a process using formaldehyde versus this compound, researchers can infer whether the C-H bond cleavage is part of the rate-determining step of the reaction mechanism.[5][6] A significant KIE (typically kH/kD > 2) provides strong evidence for C-H bond breaking in the transition state.[6]

-

Distinguishing Endogenous and Exogenous Molecules: In toxicology and metabolic studies, it is often crucial to differentiate between molecules produced internally (endogenous) and those introduced from an external source (exogenous). This compound is an ideal tracer for such studies. A notable application is in the study of DNA-protein crosslinks (DPCs), where exposure to isotopically labeled formaldehyde ([¹³CD₂]O) allows for the mass spectrometric differentiation of DPCs formed from the administered dose versus those formed from endogenous formaldehyde, a natural cellular metabolite.[8] This has profound implications for understanding the risks associated with formaldehyde exposure.[8]

-

Spectroscopic Studies: The deuteration of formaldehyde simplifies its vibrational and rotational spectra, aiding in fundamental spectroscopic investigations of molecular structure and dynamics.[7]

Data Presentation: Properties and Quantitative Parameters

For effective experimental design, a clear understanding of the physical and chemical properties of this compound and the quantitative aspects of its application is essential.

| Property | Value | Source |

| Chemical Formula | CD₂O | [9][10][11] |

| Molecular Weight | 32.04 g/mol | [10][11] |

| CAS Number | 1664-98-8 | [9][10][11] |

| Typical Purity | ≥98 atom % D | [10][11] |

| Typical Formulation | ~20% (w/w) solution in D₂O | [10][11] |

| Storage Conditions | +2°C to +8°C, protect from light | [10][11] |

| Application Parameter | Description | Typical Values | Source |

| Mass Shift in Dimethyl Labeling | The mass increase per primary amine upon reductive amination. "Light" uses CH₂O and NaBH₃CN, "Medium" uses CD₂O and NaBH₃CN, and "Heavy" can use ¹³CD₂O and NaBD₃CN. The mass difference between light and medium labels is 4 Da per dimethylated amine. | Light (CH₂O): +28 Da per dimethylation. Medium (CD₂O): +32 Da per dimethylation. Heavy (¹³CD₂O): +34 Da per dimethylation. A mass shift of at least 4 Da is recommended to avoid isotopic envelope overlap. | [2] |

| Kinetic Isotope Effect (KIE) | The ratio of the rate constant of the reaction with the light isotopologue (kH) to that with the heavy isotopologue (kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step. | For deuterium substitution, primary KIEs (kH/kD) are typically in the range of 1 to 8. | [6] |

| Reagent Concentrations in Protocols | Typical concentrations of this compound and the reducing agent used in labeling protocols. | Dimethyl Labeling: 4% (v/v) formaldehyde solution, 260-520 mM sodium cyanoborohydride. DNA-Protein Crosslinking: Exposure concentrations are highly variable depending on the study design (e.g., in vitro cell culture vs. in vivo inhalation). | [12] |

Experimental Protocols

Protocol 1: Stable Isotope Dimethyl Labeling of Peptides for Quantitative Proteomics

This protocol describes the reductive amination of tryptic peptides for duplex quantitative analysis using light (CH₂O) and medium (CD₂O) labels.

Materials:

-

Lyophilized peptide samples (e.g., 25-50 µg per sample)

-

Labeling Buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5

-

Light Labeling Reagent: 4% (v/v) CH₂O in H₂O

-

Medium Labeling Reagent: 4% (v/v) CD₂O in D₂O

-

Reducing Agent: 0.6 M sodium cyanoborohydride (NaBH₃CN) in H₂O (prepare fresh)

-

Quenching Solution: 1% (w/v) ammonia solution or 5% (v/v) formic acid

-

C18 desalting spin tips

Procedure:

-

Peptide Reconstitution: Reconstitute two separate peptide samples ("light" and "medium") in 50 µL of Labeling Buffer.

-

Addition of Formaldehyde: To the "light" sample, add 4 µL of the Light Labeling Reagent. To the "medium" sample, add 4 µL of the Medium Labeling Reagent. Vortex briefly to mix.

-

Addition of Reducing Agent: Add 4 µL of the freshly prepared 0.6 M NaBH₃CN solution to each sample. Vortex immediately.

-

Incubation: Incubate the reactions at room temperature for 1 hour.

-

Quenching: Stop the reaction by adding 8 µL of the Quenching Solution to each tube. Vortex and incubate for 10 minutes. If using formic acid, the final pH should be ~2-3.

-

Sample Pooling: Combine the "light" and "medium" labeled samples into a single tube.

-

Desalting: Desalt the pooled sample using a C18 spin tip according to the manufacturer's protocol.

-

Analysis: Elute the labeled peptides and dry them in a vacuum centrifuge. Reconstitute in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: General Approach for Distinguishing Endogenous vs. Exogenous DNA-Protein Crosslinks (DPCs)

This protocol outlines a generalized workflow for a cell-based assay to identify DPCs originating from an external source of this compound.

Materials:

-

Mammalian cell culture

-

This compound (CD₂O) solution

-

Cell lysis buffer (containing SDS)

-

Potassium chloride (KCl) solution

-

Nuclease enzymes (e.g., Benzonase)

-

Protease enzymes (e.g., Trypsin)

-

Isotope-labeled internal standards (e.g., synthetic peptides with known crosslinks)

-

LC-MS/MS system

Procedure:

-

Exposure: Treat mammalian cells with a defined concentration of this compound for a specified duration. A control group of cells should be cultured without CD₂O.

-

Cell Lysis: Harvest and lyse the cells in a high-SDS buffer to release cellular contents and denature proteins.

-

DPC Isolation (KCl-SDS Precipitation): Add KCl to the cell lysate. The formation of potassium dodecyl sulfate precipitates will trap large macromolecules, including proteins and any DNA covalently crosslinked to them. Centrifuge to pellet the DPCs.[8]

-

Washing: Thoroughly wash the pellet to remove non-crosslinked DNA, RNA, and other contaminants.

-

Nuclease and Protease Digestion: Resuspend the washed pellet and digest the DNA and protein components. First, treat with a nuclease to digest the DNA, leaving behind the protein-nucleic acid adducts. Subsequently, perform a standard proteomics workflow by reducing, alkylating, and digesting the proteins with trypsin.

-

Spiking of Internal Standard: Add a known amount of an isotope-labeled internal standard to the digested sample for absolute quantification.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

-

Data Analysis: Search the mass spectrometry data for peptides with a mass modification corresponding to a deuterated methylene bridge crosslink. The presence of a CD₂-adduct identifies a peptide that was part of an exogenous DPC. Compare the signals from the CD₂O-treated and control groups to identify endogenous DPCs.

Protocol 3: Conceptual Workflow for Determining the Kinetic Isotope Effect (KIE)

This protocol describes a competitive experiment to measure the KIE for a reaction involving formaldehyde.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the substrate that reacts with formaldehyde.

-

Competitive Labeling: Add an equimolar mixture of "light" formaldehyde (CH₂O) and "heavy" this compound (CD₂O) to the reaction.

-

Reaction Progression: Allow the reaction to proceed to a low to moderate level of conversion (typically <20%). It is critical not to let the reaction go to completion to avoid isotopic enrichment of the remaining starting material.

-

Quenching and Product Isolation: Stop the reaction and isolate the product(s) of interest.

-

Isotopic Ratio Analysis: Determine the ratio of the deuterated to non-deuterated product. This can be done using mass spectrometry (by comparing the intensity of the M and M+2 peaks) or NMR spectroscopy.

-

KIE Calculation: The KIE is calculated from the ratio of the products and the ratio of the starting materials. For a competitive experiment, the KIE can be approximated by the ratio of the non-deuterated product to the deuterated product, assuming the starting isotopic ratio was 1:1.

Mandatory Visualizations

Caption: Workflow for Stable Isotope Dimethyl Labeling (SIDL) in quantitative proteomics.

References

- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]

- 3. ukisotope.com [ukisotope.com]

- 4. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 1664-98-8 | Benchchem [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound|lookchem [lookchem.com]

- 10. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Formaldehyde-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of formaldehyde-d2 (CD₂O), a deuterated analogue of formaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of pertinent chemical processes.

Physical and Chemical Properties

Formaldehyde-d2, also known as deuterated formaldehyde or dideuteriomethanone, is a stable isotope-labeled version of formaldehyde where the two hydrogen atoms are replaced with deuterium.[1] This isotopic substitution imparts a higher molecular weight and subtle differences in physicochemical properties compared to its non-deuterated counterpart, making it a valuable tool in various research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2]

General Properties

Formaldehyde-d2 is a colorless substance with a pungent odor, similar to formaldehyde.[1] It is commonly supplied as a solution, typically 20% by weight in deuterated water (D₂O), as the pure monomeric form is a gas at room temperature and has a tendency to polymerize.[3][4][5][6] The polymeric form is a white solid.[2]

Quantitative Physical and Chemical Data

| Property | Value | Notes and Citations |

| Molecular Formula | CD₂O | [1][6][7] |

| Molecular Weight | 32.04 g/mol | |

| CAS Number | 1664-98-8 | [6] |

| Appearance | Colorless gas (monomer); Colorless liquid (solution); White solid (polymer) | [2][4] |

| Odor | Pungent, irritating | [1] |

| Boiling Point (pure) | -19 °C (-2 °F; 254 K) | Data for non-deuterated formaldehyde (CH₂O).[1][7] The boiling point of CD₂O is expected to be very similar. |

| Melting Point (pure) | -92 °C (-134 °F; 181 K) | Data for non-deuterated formaldehyde (CH₂O).[1][7] The melting point of CD₂O is expected to be very similar. The melting point of polymeric formaldehyde-d2 has been reported as 172-174 °C.[2] |

| Density (20% solution in D₂O) | ~0.7 g/cm³ | This value is for a 20 wt. % solution and not the pure compound.[6] |

| Flash Point (20% solution in D₂O) | -75.1 °C | This value is for a 20 wt. % solution.[6] |

| Isotopic Purity | Typically ≥98 atom % D | Commercially available formaldehyde-d2 solutions usually have a high degree of deuterium enrichment.[5] |

| Solubility | Soluble in water and acetone. | Data for non-deuterated formaldehyde.[7] Formaldehyde-d2 is expected to have similar solubility. |

Spectroscopic Properties

The primary utility of formaldehyde-d2 in research stems from its unique spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons, formaldehyde-d2 is a useful "silent" molecule in ¹H NMR spectroscopy, making it an excellent solvent or reagent when studying non-deuterated analytes. In ¹³C NMR, the carbon atom in formaldehyde-d2 couples to the two deuterium atoms, resulting in a characteristic triplet of triplets in the spectrum.

Infrared (IR) Spectroscopy

The vibrational modes of formaldehyde-d2 are shifted to lower frequencies compared to formaldehyde due to the heavier mass of deuterium. This isotopic shift is a key feature in IR spectroscopic studies. The fundamental vibrational frequencies for D₂CO have been identified as: ν₁' = 2056.4 cm⁻¹, ν₂' = 1700 cm⁻¹, ν₃' = 2160.3 cm⁻¹, ν₄' = 1106.4 cm⁻¹, ν₅' = 990.2 cm⁻¹, and ν₆' = 938.0 cm⁻¹.[8]

Mass Spectrometry (MS)

In mass spectrometry, formaldehyde-d2 exhibits a molecular ion peak at m/z 32.04. Its fragmentation pattern can be used to probe reaction mechanisms and study the incorporation of the CD₂ group into other molecules. For example, in studies of formaldehyde-induced cross-linking, the 24 Da mass addition of a C₂D₄ unit serves as a clear indicator of the cross-linking reaction.

Experimental Protocols

Synthesis of Formaldehyde-d2

A common and effective method for the synthesis of formaldehyde-d2 on a molar scale involves the hydrolysis of methylene-d2 diacetate.[2] The overall yield from deuterated methylene bromide is approximately 50%, with a deuterium content of over 98%.[9][10]

Materials:

-

Methylene-d2 bromide (CD₂Br₂)

-

Potassium acetate (KOAc)

-

Acetic acid (HOAc)

-

Acetic anhydride

-

Ether

-

Water

Procedure:

-

Preparation of Methylene-d2 diacetate: A mixture of methylene-d2 bromide and 3-4 molar equivalents of potassium acetate is refluxed in acetic acid containing 5% acetic anhydride.

-

Isolation of Methylene-d2 diacetate: After the reaction is complete, the mixture is cooled, and ether is added to precipitate excess potassium acetate and potassium bromide. The solids are removed by filtration. The filtrate is then distilled under reduced pressure to remove ether, acetic acid, and acetic anhydride, yielding methylene-d2 diacetate. The deuterium content of the methylene group can be confirmed by NMR analysis to be >99%.[2]

-

Hydrolysis to Formaldehyde-d2: Methylene-d2 diacetate is hydrolyzed by heating with water. This reaction is rapid and gives a concentrated aqueous solution of formaldehyde-d2 in high yield (>80%).[2]

-

Isolation of Polymeric Formaldehyde-d2: The aqueous solution of formaldehyde-d2 is evaporated to dryness to obtain pure polymeric formaldehyde-d2 as a white solid.[2]

Quality Control: The isotopic purity of the final product can be verified by mass spectrometry and NMR spectroscopy. The chemical purity can be assessed by standard analytical techniques such as gas chromatography (after depolymerization) or by derivatization followed by analysis.

Visualizations

Synthesis Workflow of Formaldehyde-d2

The following diagram illustrates the key steps in the synthesis of formaldehyde-d2 from methylene-d2 bromide.

References

- 1. Formaldehyde - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 50-00-0 CAS MSDS (Formaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]

- 6. Formaldehyde-d2 solution, 20 wt. % in D2O | 1664-98-8 | FF75296 [biosynth.com]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Rotational Constants and Molecular Geometry of CD₂O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational constants and molecular geometry of deuterated formaldehyde (CD₂O), a molecule of significant interest in spectroscopic and atmospheric research. The determination of these fundamental properties through microwave spectroscopy offers critical insights into its molecular structure and dynamics. This document outlines the experimental methodologies, presents key quantitative data, and illustrates the logical workflow from spectral analysis to the elucidation of molecular geometry.

Molecular Geometry of CD₂O

Deuterated formaldehyde, like its hydrogenated counterpart, possesses a trigonal planar geometry. The central carbon atom is double-bonded to an oxygen atom and single-bonded to two deuterium atoms. This arrangement results from the sp² hybridization of the carbon atom. The molecule is classified as a near-prolate asymmetric top rotor.

Molecular Structure Parameters

The precise determination of bond lengths and angles is crucial for a complete understanding of the molecule's structure. The equilibrium structure (rₑ) of formaldehyde has been extensively studied, and the structural parameters for CD₂O are derived from spectroscopic data.

| Parameter | Value |

| C=O Bond Length | 1.203 Å |

| C-D Bond Length | 1.100 Å |

| D-C-D Bond Angle | 116.5° |

Table 1: Experimentally determined molecular geometry of CD₂O.

Rotational Spectroscopy of CD₂O

Microwave spectroscopy is the primary experimental technique used to determine the rotational constants and, subsequently, the molecular geometry of CD₂O. This method relies on the absorption of microwave radiation by the molecule, which induces transitions between quantized rotational energy levels.

Experimental Protocol

A detailed experimental protocol for the microwave spectroscopy of CD₂O involves the following key steps:

-

Sample Preparation: Gaseous CD₂O is typically produced by the pyrolysis of its solid polymer, paraformaldehyde-d₂. This process involves heating the paraformaldehyde-d₂ in a vacuum, causing it to depolymerize into gaseous monomeric CD₂O.

-

Microwave Spectrometer: The gaseous sample is introduced into the sample cell of a microwave spectrometer, which is maintained at a low pressure (typically a few mTorr) to minimize collisional broadening of the spectral lines. A common type of spectrometer used for such studies is a Stark-modulated spectrometer, which aids in the identification of rotational transitions.

-

Data Acquisition: The spectrometer scans a range of microwave frequencies, and the absorption of radiation by the sample is detected. The resulting spectrum consists of a series of sharp absorption lines, each corresponding to a specific rotational transition.

-

Spectral Analysis: The frequencies of the observed rotational transitions are meticulously measured and assigned to specific quantum number changes (J, Kₐ, Kₑ). This assignment is often guided by theoretical predictions of the rotational spectrum based on an assumed molecular geometry.

-

Fitting to a Hamiltonian: The assigned transition frequencies are then fit to a rotational Hamiltonian, typically using a least-squares method. For an asymmetric top molecule like CD₂O, the Watson S-reduced Hamiltonian is commonly employed. This fitting process yields the precise values of the rotational constants (A, B, and C) and the centrifugal distortion constants.

Rotational and Centrifugal Distortion Constants

The rotational constants are inversely proportional to the moments of inertia of the molecule about its principal axes. Centrifugal distortion constants account for the slight stretching of the molecule as it rotates.

| Constant | Value (MHz) |

| Rotational Constants | |

| A | 185,830 |

| B | 38,835.9 |

| C | 32,135.7 |

| Centrifugal Distortion Constants | |

| ΔJ | 0.0435 |

| ΔJK | -0.669 |

| ΔK | 8.35 |

| δJ | 0.00787 |

| δK | 0.150 |

Table 2: Rotational and centrifugal distortion constants for the ground vibrational state of CD₂O.

From Rotational Constants to Molecular Geometry

The experimentally determined rotational constants are fundamental to deriving the precise molecular geometry of CD₂O. The relationship between these two sets of properties is well-established and forms the core of molecular structure determination via spectroscopy.

The logical workflow to determine the molecular geometry from the rotational constants is as follows:

Figure 1: Logical workflow for determining molecular geometry from rotational constants.

Experimental Workflow Visualization

The overall experimental process, from sample preparation to the final data analysis, can be visualized as a sequential workflow.

Figure 2: Experimental workflow for the analysis of CD₂O.

This in-depth guide provides the essential data and methodologies for understanding the rotational properties and molecular structure of deuterated formaldehyde. The presented information is critical for researchers in fields ranging from physical chemistry and molecular physics to astrophysics and atmospheric science, where the spectroscopic signatures of molecules are of paramount importance.

Dideuteriomethanone (CAS 1664-98-8): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone, also known as deuterated formaldehyde or formaldehyde-d2, is a stable isotope-labeled form of formaldehyde with the chemical formula CD₂O. With the CAS number 1664-98-8, this compound has become an invaluable tool in various scientific disciplines, including proteomics, mechanistic studies, and atmospheric chemistry. Its utility stems from the mass difference between deuterium and protium, which allows for sensitive detection and quantification in mass spectrometry-based applications and provides insights into reaction mechanisms through the kinetic isotope effect. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its use in quantitative proteomics.

Physicochemical Properties

This compound is a colorless compound, often supplied as a solution in deuterium oxide (D₂O) or water (H₂O), typically at a concentration of 20% w/w.[1][2][3] While it shares many properties with its non-deuterated counterpart, the presence of deuterium atoms leads to slight differences in its physical characteristics.

| Property | Value | Source |

| Molecular Formula | CD₂O | [4] |

| Molecular Weight | 32.04 g/mol | [1][4] |

| CAS Number | 1664-98-8 | [4] |

| Appearance | Colorless liquid (as a solution) | [5] |

| Isotopic Purity | Typically ≥98 atom % D |

Note: Due to its reactive nature and tendency to polymerize, properties like boiling and melting points are not typically reported for the isolated monomer but rather for its solutions.

Synthesis

The synthesis of this compound generally involves the use of deuterated reagents to introduce deuterium atoms into a formaldehyde precursor. A common method is the oxidation of deuterated methanol (CD₃OD). Another approach involves the reduction of a suitable carbonyl compound with a deuterated reducing agent, followed by oxidation to the aldehyde. The primary goal of any synthetic route is to achieve high isotopic enrichment and chemical purity.

Spectroscopic Data

The characterization of this compound relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The most informative NMR technique for this compound is ¹³C NMR. The carbon atom, being directly bonded to two deuterium atoms, exhibits a characteristic splitting pattern. Due to the spin (I=1) of the deuterium nucleus, the carbon signal is split into a quintet (a 1:2:3:2:1 pattern) by coupling to the two deuterium atoms. The typical chemical shift for the carbonyl carbon in formaldehyde and its derivatives is in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinct from that of formaldehyde due to the heavier mass of the deuterium atoms. The vibrational frequencies of the C-D bonds are at lower wavenumbers compared to the C-H bonds in formaldehyde. Key vibrational modes include the C=O stretch and various C-D bending and stretching modes.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of this compound. The molecular ion peak will appear at an m/z corresponding to the mass of the deuterated molecule (approximately 32.04 Da). The fragmentation pattern can also be analyzed to confirm the structure.

Experimental Protocol: Quantitative Proteomics via Stable Isotope Dimethyl Labeling

One of the most significant applications of this compound is in quantitative proteomics, specifically through a technique called stable isotope dimethyl labeling (SIDL).[8] This method allows for the relative quantification of proteins in different samples. The following is a generalized protocol for this application.[9][10][11]

Objective: To relatively quantify proteins between two different cell lysates (e.g., control vs. treated).

Materials:

-

This compound (CD₂O) solution (heavy label)

-

Formaldehyde (CH₂O) solution (light label)

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)

-

Ammonium bicarbonate buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (proteomics grade)

-

Quenching solution (e.g., ammonia or glycine)

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Methodology:

-

Protein Extraction and Digestion:

-

Lyse cells from control and treated samples to extract proteins.

-

Quantify protein concentration using a standard assay (e.g., BCA).

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Digest proteins into peptides overnight using trypsin.

-

-

Stable Isotope Dimethyl Labeling:

-

Desalt the peptide samples using C18 SPE cartridges.

-

To the control peptide sample, add the "light" formaldehyde (CH₂O) solution and the reducing agent (e.g., NaBH₃CN).

-

To the treated peptide sample, add the "heavy" this compound (CD₂O) solution and the reducing agent.

-

Allow the labeling reaction to proceed at room temperature. The reaction results in the dimethylation of the N-terminus of each peptide and the ε-amino group of lysine residues.

-

Quench the reaction by adding the quenching solution.

-

-

Sample Mixing and Analysis:

-

Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

Desalt the mixed sample again using a C18 SPE cartridge.

-

Analyze the sample by LC-MS/MS. The mass spectrometer will detect pairs of peptide peaks separated by a specific mass difference corresponding to the isotopic labels. The ratio of the peak intensities for each pair reflects the relative abundance of that peptide (and thus its parent protein) in the original samples.

-

Visualization

Below is a Graphviz diagram illustrating the experimental workflow for stable isotope dimethyl labeling in quantitative proteomics.

Caption: Workflow for Quantitative Proteomics using Stable Isotope Dimethyl Labeling.

Conclusion

This compound is a versatile and powerful tool for modern scientific research. Its primary application in stable isotope dimethyl labeling has revolutionized quantitative proteomics by providing a cost-effective and reliable method for comparing protein abundances. The continued development of methodologies and instrumentation will likely expand the applications of this compound and other stable isotope-labeled compounds in drug discovery, diagnostics, and fundamental biological research.

References

- 1. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]

- 3. Formaldehyde-d2 solution, 20 wt. % in D2O | 1664-98-8 | FF75296 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Infrared band intensities of formaldehyde and formaldehyde‐d2 | Semantic Scholar [semanticscholar.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. ckisotopes.com [ckisotopes.com]

- 9. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Feasibility of Utilizing Stable-Isotope Dimethyl Labeling in Liquid Chromatography–Tandem Mass Spectrometry-Based Determination for Food Allergens—Case of Kiwifruit [mdpi.com]

Isotopic variants of formaldehyde in chemical sciences

An In-depth Technical Guide to the Isotopic Variants of Formaldehyde in the Chemical Sciences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (CH₂O), the simplest aldehyde, is a cornerstone chemical species with profound implications across various scientific disciplines. While its roles as a biological fixative, industrial precursor, and environmental factor are well-documented, the nuanced applications of its isotopic variants (isotopologues) offer powerful tools for advanced research. Isotopically labeled formaldehyde, where hydrogen or carbon atoms are replaced with their heavier, stable isotopes (Deuterium [D], Carbon-13 [¹³C]), serves as a precision tool for elucidating complex chemical and biological mechanisms.

In drug discovery and development, these variants are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, quantitative proteomics, and mechanistic toxicology.[1][2] By tracing the metabolic fate of a ¹³C-labeled methyl group or leveraging the kinetic isotope effect of a C-D bond, researchers can gain unprecedented insights into drug efficacy, off-target effects, and endogenous cellular processes. This guide provides a technical overview of the core properties, synthesis, and key applications of formaldehyde's isotopic variants, complete with detailed experimental protocols and workflow visualizations.

Core Properties of Formaldehyde Isotopologues

The physical and spectroscopic properties of formaldehyde are subtly altered by isotopic substitution. These differences, particularly in mass, vibrational frequencies, and rotational constants, form the basis for their detection and utility in experimental science.

Physical Properties

The change in molecular weight upon isotopic substitution is the most fundamental difference, enabling mass spectrometry to easily distinguish between isotopologues.

| Isotopologue | Formula | Molecular Weight ( g/mol ) |

| Formaldehyde | H₂¹²CO | 30.0260[3][4][5] |

| Formaldehyde-¹³C | H₂¹³CO | 31.0294 |

| Formaldehyde-d₁ | HD¹²CO | 31.0319 |

| Formaldehyde-d₂ | D₂¹²CO | 32.0378 |

| Formaldehyde-¹³C,d₂ | D₂¹³CO | 33.0412 |

Spectroscopic Properties

Isotopic substitution significantly impacts the vibrational and rotational spectra of formaldehyde. Heavier isotopes lead to lower vibrational frequencies and altered rotational constants, which can be precisely measured.

Table 2: Fundamental Vibrational Frequencies (cm⁻¹) of Formaldehyde Isotopologues

| Mode | Symmetry | H₂CO[3][6] | HDCO[6] | D₂CO[6] | Description |

|---|---|---|---|---|---|

| ν₁ | a₁ | 2782.5 | 2845 | 2055.8 | Symmetric CH₂/CD₂ Stretch |

| ν₂ | a₁ | 1746.0 | 1724.5 | 1700.0 | C=O Stretch |

| ν₃ | a₁ | 1500.2 | 1400 | 1105.7 | CH₂/CD₂ Scissoring |

| ν₄ | b₁ | 1167.3 | 1059 | 938.0 | Out-of-Plane Bend |

| ν₅ | b₂ | 2843.4 | 2120 | 2159.7 | Asymmetric CH₂/CD₂ Stretch |

| ν₆ | b₂ | 1249.1 | 1028.5 | 989.2 | CH₂/CD₂ Rocking |

Table 3: Ground State Rotational Constants (GHz) of Formaldehyde Isotopologues

| Constant | H₂CO | HDCO | D₂CO |

|---|---|---|---|

| A | 281.970 | 218.472 | 180.200 |

| B | 38.834 | 34.646 | 31.644 |

| C | 34.004 | 29.811 | 27.659 |

Synthesis of Isotopically Labeled Formaldehyde

The preparation of high-purity isotopic variants is crucial for their application. The synthesis of formaldehyde-d₂ (D₂CO) is a common requirement and can be achieved through a robust multi-step process.

Experimental Protocol: Synthesis of Formaldehyde-d₂ (D₂CO)

This protocol is adapted from the molar-scale synthesis developed by Atkinson et al. and provides a reliable method for producing D₂CO from commercially available starting materials.[7][8]

Step 1: Deuteration of Methylene Bromide (CH₂Br₂) to Methylene-d₂ Bromide (CD₂Br₂)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylene bromide (CH₂Br₂, 1 mole) and a 10% solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (210 g).

-

Exchange Reaction: Stir and reflux the mixture for 24 hours. The deuterium from D₂O will exchange with the protons on the methylene bromide.

-

Workup & Purification: After cooling, separate the organic layer. To drive the exchange to completion, conduct several subsequent exchanges with fresh, smaller portions of 10% NaOD in D₂O.

-

Distillation: Distill the final organic layer through a short Vigreux column. Collect the water-methylene-d₂ bromide azeotrope first, followed by the pure, dry methylene-d₂ bromide. Dry the azeotropic fraction over phosphorus pentoxide (P₂O₅) and combine it with the main product. The yield is typically around 60-65%.

-

Verification: Confirm the isotopic purity (typically >98 atom % D) using Nuclear Magnetic Resonance (NMR) and mass spectrometry.[7]

Step 2: Synthesis of Methylene-d₂ Diacetate (CD₂(OAc)₂)

-

Reaction Setup: In a flask fitted with a reflux condenser, combine the prepared methylene-d₂ bromide (CD₂Br₂, 1 mole), anhydrous potassium acetate (3-4 moles), and glacial acetic acid containing 5% acetic anhydride.

-

Acetylation: Reflux the mixture until the reaction is complete (monitor by GC).

-

Workup & Purification: After cooling, filter the mixture to remove potassium bromide. Dilute the filtrate with ether to precipitate any remaining salts and filter again. Distill the filtrate to remove ether and excess acetic acid. Finally, distill the product under reduced pressure to obtain pure methylene-d₂ diacetate.

Step 3: Hydrolysis to Formaldehyde-d₂ (CD₂O)

-

Hydrolysis: Carefully hydrolyze the methylene-d₂ diacetate with a suitable acidic or basic catalyst in an appropriate solvent system. This step rapidly yields a concentrated solution of formaldehyde-d₂.[7]

-

Isolation: As the resulting solution contains only volatile materials, evaporate the solvent to obtain pure, polymeric formaldehyde-d₂ (paraformaldehyde-d₂). This can be gently heated to depolymerize back to the monomeric gas as needed for experiments.

Applications in Research and Drug Development

Isotopic variants of formaldehyde are powerful probes in a variety of advanced applications, from quantifying proteome-wide changes to elucidating mechanisms of toxicity.

Quantitative Proteomics via Reductive Dimethylation (ReDi)

Stable isotope labeling using formaldehyde is a robust and cost-effective method for relative and absolute protein quantification in complex biological samples. The "ReDi" or reductive amination method uses light (CH₂O) and heavy (CD₂O and/or ¹³CH₂O) formaldehyde to differentially label primary amines (the N-terminus and lysine side chains) in peptides from different samples.[9]

-

Protein Extraction and Digestion: Extract proteins from two distinct cell or tissue samples (e.g., control vs. drug-treated). Digest the proteins into peptides using a protease like trypsin.

-

Isotopic Labeling:

-

Label the "control" peptide sample with light formaldehyde (CH₂O) and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN).

-

Label the "treated" peptide sample with heavy formaldehyde (e.g., CD₂O) and the same reducing agent. This adds a +4 Da mass shift per primary amine compared to the light-labeled peptides.

-

-

Sample Combination and Fractionation: Combine the light- and heavy-labeled peptide samples in a 1:1 ratio. Fractionate the mixed sample using techniques like basic pH reversed-phase (BPRP) chromatography to reduce complexity.[9]

-

LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: In the mass spectrometer, each peptide will appear as a pair of peaks separated by a known mass difference. The relative abundance of the protein is determined by comparing the peak areas of the light- and heavy-labeled versions of its constituent peptides.[9]

Caption: Workflow for quantitative proteomics using reductive dimethylation.

Distinguishing Endogenous vs. Exogenous Formaldehyde-Induced DNA Damage

Formaldehyde is both an environmental toxin and an endogenously produced metabolite. Distinguishing the DNA damage (e.g., DNA-protein crosslinks, DPCs) caused by external exposure versus internal metabolism is a critical toxicological question. Using doubly labeled formaldehyde ([¹³CD₂]-formaldehyde) allows for the precise differentiation of these two sources.

This workflow is based on studies where animals are exposed to isotopically labeled formaldehyde to trace the origin of DPCs in various tissues.

-

Exposure: Expose an animal model to [¹³CD₂]-formaldehyde via a relevant route (e.g., inhalation). Endogenous formaldehyde remains unlabeled (¹²CH₂O).

-

Tissue Harvesting and DPC Isolation: Harvest tissues of interest (e.g., nasal tissue as a direct contact site, and bone marrow as a distant site). Isolate the DPCs from the tissue homogenates.

-

Enzymatic Digestion: Digest the isolated DPCs with a cocktail of nucleases and proteases. This breaks down the DNA and protein components into their constituent nucleosides and amino acids, leaving the crosslink intact (e.g., a deoxyguanosine-cysteine crosslink).

-

LC-MS/MS Quantification: Use ultrasensitive nano-LC/MS-MS to quantify the two forms of the DPC adduct:

-

Endogenous DPC: Unlabeled adduct (from ¹²CH₂O).

-

Exogenous DPC: Labeled adduct (from [¹³CD₂]-formaldehyde), which will have a distinct, higher mass.

-

-

Data Interpretation: The relative amounts of the unlabeled and labeled DPCs reveal the contribution of endogenous and exogenous formaldehyde to the total DNA damage in a specific tissue.

References

- 1. researchgate.net [researchgate.net]

- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 3. Formaldehyde [webbook.nist.gov]

- 4. Formaldehyde [webbook.nist.gov]

- 5. Formaldehyde [webbook.nist.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dideuteriomethanone in Elucidating Reaction Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, in the elucidation of complex chemical reaction mechanisms. Through the lens of the kinetic isotope effect (KIE), this document provides a comprehensive overview of how isotopic substitution of hydrogen with deuterium in the methanone structure offers profound insights into reaction pathways, transition states, and rate-determining steps. This guide is intended to be a valuable resource for researchers in organic chemistry, biochemistry, and drug development, providing both theoretical understanding and practical experimental details.

The Kinetic Isotope Effect: A Powerful Mechanistic Probe

The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect is particularly pronounced when hydrogen (¹H) is replaced by deuterium (²H or D) due to the significant mass difference (approximately 100%). The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).

A primary KIE (typically kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE can provide information about the transition state of this step. A smaller or non-existent KIE (kH/kD ≈ 1) suggests that the bond to the isotope is not significantly involved in the rate-determining step.

Applications of this compound in Mechanistic Studies

This compound serves as an invaluable tool for mechanistic investigations across various fields of chemistry. By comparing the reaction rates and products of reactions involving formaldehyde (CH₂O) with those of this compound, researchers can deduce critical details about reaction pathways.

Elucidating Photochemical Reaction Mechanisms

The photolysis of formaldehyde is a crucial process in atmospheric chemistry. Studies using this compound have been instrumental in understanding the different photochemical pathways. Formaldehyde has two main photolysis channels: a molecular channel that produces hydrogen and carbon monoxide, and a radical channel that produces a formyl radical and a hydrogen atom.

A study conducted in the SAPHIR atmospheric simulation chamber investigated the isotope effect in the formation of H₂ from the photolysis of formaldehyde.[2][3][4][5][6] By analyzing the isotopic composition of the H₂ produced from the photolysis of a mixture containing HCHO and HCDO, a kinetic isotope effect for the molecular channel (KIEmol) was determined.

Data Presentation: Kinetic Isotope Effect in Formaldehyde Photolysis

| Reaction Channel | Isotopologue Reactants | Measured KIE (kH/kD) | Significance |

| Molecular Photolysis | HCHO vs. HCDO | 1.63 (+0.038 / -0.046)[2][4] | Indicates that the C-H(D) bond is involved in the transition state of the molecular hydrogen formation channel. |

This quantitative data is crucial for atmospheric models that predict hydrogen production from formaldehyde photolysis.

Experimental Workflow: Photolysis of Formaldehyde in an Atmospheric Simulation Chamber

Below is a generalized workflow for an experiment to determine the KIE in formaldehyde photolysis, based on the principles described in the SAPHIR chamber study.[2]

References

- 1. 13C and (2)H kinetic isotope effects and the mechanism of Lewis acid-catalyzed ene reactions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isotope effect in the formation of H2 from H2CO studied at the atmospheric simulation chamber SAPHIR [dspace.library.uu.nl]

- 4. ACP - Isotope effect in the formation of H2 from H2CO studied at the atmospheric simulation chamber SAPHIR [acp.copernicus.org]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. researchgate.net [researchgate.net]

Spectroscopic Properties of Deuterated Formaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of deuterated formaldehyde, specifically dideuterated formaldehyde (D₂CO) and monodeuterated formaldehyde (HDCO). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a vital resource for researchers in spectroscopy, atmospheric science, and drug development.

Introduction

Formaldehyde, the simplest aldehyde, plays a significant role in various chemical and biological processes. Its deuterated isotopologues, D₂CO and HDCO, are of particular interest in spectroscopic studies. The substitution of hydrogen with deuterium atoms alters the molecule's moments of inertia and vibrational frequencies, providing a sensitive probe for investigating molecular structure, dynamics, and reaction mechanisms. Understanding these properties is crucial for applications ranging from astrophysical observations to the study of metabolic pathways and the design of novel therapeutics.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic constants for D₂CO and HDCO, providing a convenient reference for quantitative analysis.

Rotational Spectroscopy Data

The rotational spectra of D₂CO and HDCO have been extensively studied using microwave spectroscopy. The ground state rotational constants, determined by fitting the measured transition frequencies to a standard Watson-type Hamiltonian, are presented in Table 1. These constants are essential for predicting rotational transitions and for the precise determination of molecular geometry.[1]

Table 1: Ground State Rotational and Centrifugal Distortion Constants of D₂CO and HDCO (in MHz) [1]

| Constant | D₂CO | HDCO |

| A | 195034.45 | 239062.9 |

| B | 34563.89 | 36329.15 |

| C | 29193.31 | 31548.91 |

| Δ_J_ | 0.0321 | 0.0354 |

| Δ_JK_ | 0.812 | 0.763 |

| Δ_K_ | 4.88 | 7.91 |

| δ_J_ | 0.0075 | 0.0089 |

| δ_K_ | 0.231 | 0.298 |

Vibrational Spectroscopy Data

The fundamental vibrational frequencies of D₂CO and HDCO have been determined from infrared and Raman spectroscopy. These frequencies correspond to the different normal modes of vibration of the molecules. The values are compiled in Table 2.[2][3][4][5]

Table 2: Fundamental Vibrational Frequencies of D₂CO and HDCO (in cm⁻¹) [2][3][4][5]

| Mode | Symmetry | Approximate Description | D₂CO Frequency (cm⁻¹) | HDCO Frequency (cm⁻¹) |

| ν₁ | a₁ | Symmetric CD₂/CHD stretch | 2056 | 2110 |

| ν₂ | a₁ | C=O stretch | 1675 | 1724 |

| ν₃ | a₁ | CD₂/CHD scissoring | 1106 | 1285 |

| ν₄ | b₁ | Out-of-plane bend | 938 | 1059 |

| ν₅ | b₂ | Asymmetric CD₂/CHD stretch | 2160 | 2844 |

| ν₆ | b₂ | CD₂/CHD rock | 989 | 1028 |

Electronic Spectroscopy Data

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of deuterated formaldehyde.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to measure the rotational transitions of molecules in the gas phase, providing highly accurate rotational constants.[9]

Objective: To obtain the rotational spectrum of D₂CO or HDCO and determine its rotational constants.

Methodology:

-

Sample Preparation: Gaseous deuterated formaldehyde is introduced into a high-vacuum sample cell. The pressure is typically kept very low (a few millitorr) to minimize pressure broadening of the spectral lines.

-

Microwave Generation and Transmission: A monochromatic microwave radiation source (e.g., a klystron or a solid-state Gunn diode) is swept over a range of frequencies. This radiation is passed through the sample cell.

-

Detection: A detector, such as a crystal diode detector, measures the intensity of the microwave radiation that passes through the sample.

-

Signal Processing: When the frequency of the microwave radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed, resulting in a decrease in the detected signal. The absorption signal is typically modulated (e.g., using Stark modulation) and detected with a phase-sensitive detector to improve the signal-to-noise ratio.

-

Data Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are then assigned to specific rotational transitions (J, Kₐ, Kₑ → J', K'ₐ, K'ₑ). The assigned transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and centrifugal distortion constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrational transitions of molecules and is a powerful tool for identifying functional groups and determining molecular structure.[10][11][12]

Objective: To obtain the infrared absorption spectrum of gaseous D₂CO or HDCO and identify its fundamental vibrational frequencies.

Methodology:

-

Sample Preparation: The gaseous deuterated formaldehyde sample is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). The path length of the cell can be varied to optimize the absorption signal.

-

FTIR Spectrometer Setup:

-

An infrared source (e.g., a Globar) provides broadband infrared radiation.

-

The radiation is directed into a Michelson interferometer, which modulates the light.

-

The modulated beam passes through the gas cell containing the sample.

-

The transmitted light is detected by an infrared detector (e.g., MCT - Mercury Cadmium Telluride).

-

-

Data Acquisition: The detector measures an interferogram, which is the intensity of the light as a function of the optical path difference in the interferometer. A background interferogram is also collected with the gas cell evacuated or filled with a non-absorbing gas like nitrogen.

-

Data Processing: The sample and background interferograms are subjected to a Fourier transform to obtain the single-beam sample and background spectra, respectively. The ratio of the sample spectrum to the background spectrum yields the transmittance spectrum, which is then converted to an absorbance spectrum.

-

Spectral Analysis: The absorption bands in the spectrum are assigned to the corresponding vibrational modes of the molecule. The peak positions provide the vibrational frequencies.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions in a molecule.[13][14]

Objective: To measure the UV-visible absorption spectrum of gaseous D₂CO or HDCO.

Methodology:

-

Sample Preparation: The gaseous sample of deuterated formaldehyde is introduced into a gas-tight cuvette made of a UV-transparent material (e.g., quartz).

-

Spectrophotometer Setup:

-

A light source provides broadband radiation in the UV and visible regions (e.g., a deuterium lamp for UV and a tungsten-halogen lamp for visible).

-

A monochromator (e.g., a diffraction grating) selects a narrow wavelength band of light to pass through the sample.

-

The wavelength is scanned over the desired range.

-

-

Data Acquisition: A detector (e.g., a photomultiplier tube or a photodiode array) measures the intensity of the light transmitted through the sample (I) and through a reference cuvette (I₀) containing no sample or a non-absorbing gas.

-

Data Processing: The absorbance (A) is calculated as A = -log(I/I₀). The instrument plots absorbance as a function of wavelength.

-

Spectral Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorption (λₘₐₓ), which correspond to electronic transitions. The intensity of the absorption is related to the molar absorptivity and the transition probability.

Visualizations of Relevant Pathways

Formaldehyde is not only a subject of spectroscopic interest but also a key molecule in biological systems, known for both its metabolic roles and its toxicity. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways.

Metabolic Pathway of Formaldehyde

Formaldehyde is an intermediate in one-carbon metabolism. It can be detoxified or utilized in various biosynthetic pathways. This diagram outlines the major routes of formaldehyde metabolism.

References

- 1. The Ground State Rotational Spectra of HDCO and D2CO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. srd.nist.gov [srd.nist.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Transition dipole moment - Wikipedia [en.wikipedia.org]

- 7. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]